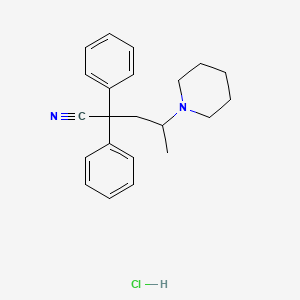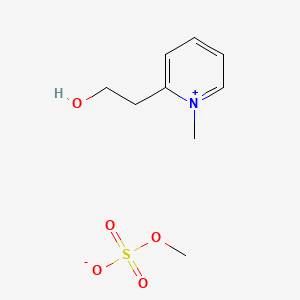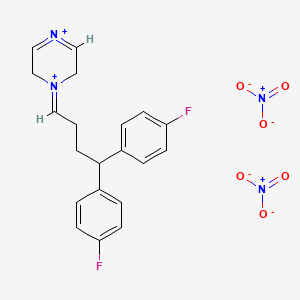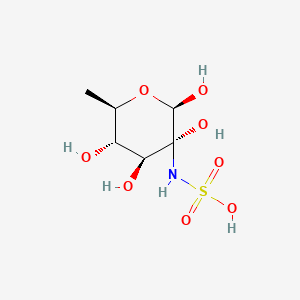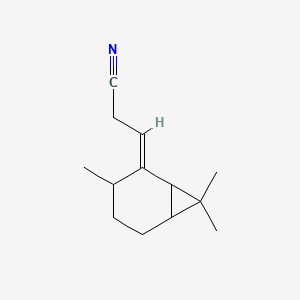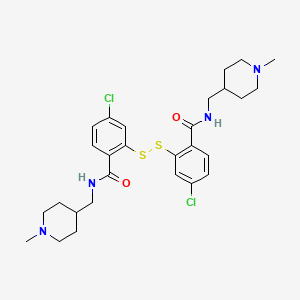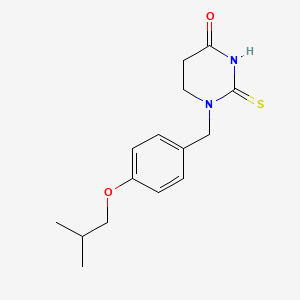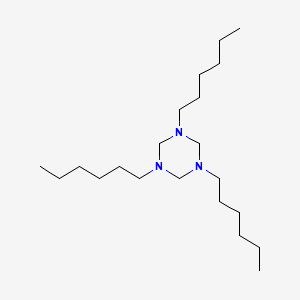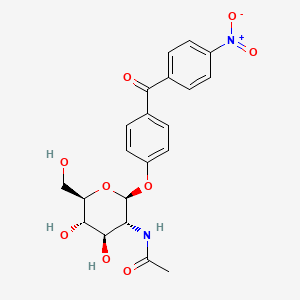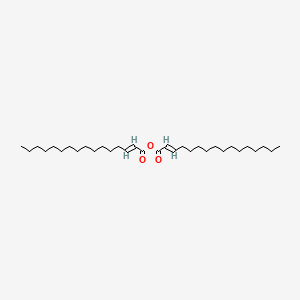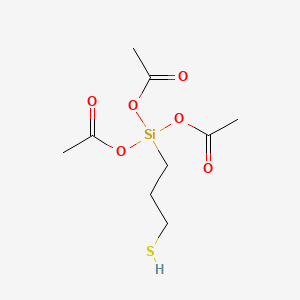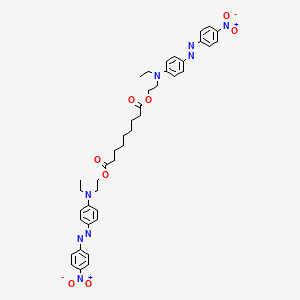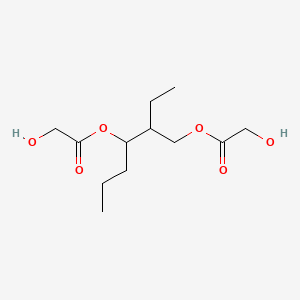
2-Ethyl-1-propyl-1,3-propanediyl bis(hydroxyacetate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-1-propyl-1,3-propanediyl bis(hydroxyacetate) is an organic compound with the molecular formula C12H22O6 It is a bis(hydroxyacetate) ester derived from 2-ethyl-1-propyl-1,3-propanediol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-1-propyl-1,3-propanediyl bis(hydroxyacetate) typically involves the esterification of 2-ethyl-1-propyl-1,3-propanediol with glycolic acid. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of 2-ethyl-1-propyl-1,3-propanediyl bis(hydroxyacetate) may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo esterification under controlled temperature and pressure conditions. The product is then purified through distillation or crystallization to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1-propyl-1,3-propanediyl bis(hydroxyacetate) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent used for the reduction of esters.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: The major products are carbonyl compounds such as aldehydes or ketones.
Reduction: The major products are alcohols.
Substitution: The major products depend on the nucleophile used, such as amides or thioesters.
Scientific Research Applications
2-Ethyl-1-propyl-1,3-propanediyl bis(hydroxyacetate) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed esterification and hydrolysis reactions.
Industry: The compound can be used in the production of specialty chemicals and materials, such as plasticizers and surfactants.
Mechanism of Action
The mechanism of action of 2-ethyl-1-propyl-1,3-propanediyl bis(hydroxyacetate) involves its interaction with various molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release glycolic acid and 2-ethyl-1-propyl-1,3-propanediol. These products can then participate in further biochemical reactions, such as glycolysis and the citric acid cycle, contributing to cellular metabolism and energy production.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-2-(hydroxymethyl)-1,3-propanediol: A related compound with similar chemical properties but different esterification patterns.
1,3-Propanediol: A simpler diol that can also form esters but lacks the ethyl and propyl substituents.
Glycolic acid: A common hydroxy acid that can form esters with various alcohols, including 2-ethyl-1-propyl-1,3-propanediol.
Uniqueness
2-Ethyl-1-propyl-1,3-propanediyl bis(hydroxyacetate) is unique due to its specific esterification pattern, which imparts distinct chemical and physical properties
Properties
CAS No. |
71849-92-8 |
|---|---|
Molecular Formula |
C12H22O6 |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
[2-ethyl-3-(2-hydroxyacetyl)oxyhexyl] 2-hydroxyacetate |
InChI |
InChI=1S/C12H22O6/c1-3-5-10(18-12(16)7-14)9(4-2)8-17-11(15)6-13/h9-10,13-14H,3-8H2,1-2H3 |
InChI Key |
YYCXYHFAXBDFPP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(CC)COC(=O)CO)OC(=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


